
2'-Iodo-4'-methoxyacetophenone
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Overview
Description
2’-Iodo-4’-methoxyacetophenone is a chemical compound that belongs to the class of acetophenones. It possesses unique properties that make it valuable in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-4’-methoxyacetophenone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3,4-dimethoxyacetophenone with cupric bromide in a refluxing chloroform-ethyl acetate mixture . Another method includes the preparation by Hoesch condensation of orcinol with methoxyacetonitrile .
Industrial Production Methods
Industrial production methods for 2’-Iodo-4’-methoxyacetophenone often involve the use of cost-effective and scalable processes. For example, the preparation method of 2,4-dimethoxyacetophenone, which is a related compound, involves the use of 1,3-dimethoxybenzene as a raw material, with the addition of a solvent and Lewis acid, followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2’-Iodo-4’-methoxyacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include cupric bromide, chloroform, ethyl acetate, and methoxyacetonitrile . The reactions typically occur under reflux conditions to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce ketones and alcohols, respectively.
Scientific Research Applications
2’-Iodo-4’-methoxyacetophenone has diverse applications in scientific research due to its unique properties. It is valuable for studying organic synthesis, medicinal chemistry, and material science. In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive compounds. In material science, it is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Iodo-4’-methoxyacetophenone involves its interaction with molecular targets and pathways within biological systems. As an acetophenone derivative, it can act as a secondary metabolite, contributing to the suitability of the species for survival . The compound may exert its effects through various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3’-Iodo-4’-methoxyacetophenone: This compound has a similar structure but with the iodine atom positioned differently.
4’-Iodoacetophenone: Another related compound with the iodine atom at the para position.
3’-Iodoacetophenone: Similar structure with the iodine atom at the meta position.
Uniqueness
2’-Iodo-4’-methoxyacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-iodo-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYEVZKQRWVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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